Milademetan tosylate

描述

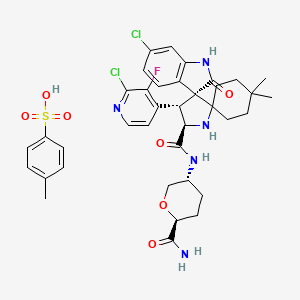

Structure

3D Structure of Parent

属性

CAS 编号 |

1398569-75-9 |

|---|---|

分子式 |

C37H42Cl2FN5O7S |

分子量 |

790.7 g/mol |

InChI |

InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1 |

InChI 键 |

NHIUKVHKLJSJEA-LINJWFRASA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DS-3032B; DS 3032B; DS3032B; DS-3032; DS 3032; DS3032; Milademetan free base; |

产品来源 |

United States |

Foundational & Exploratory

Milademetan Tosylate: A Deep Dive into its Mechanism of Action in p53 Wild-Type Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Milademetan tosylate (also known as RAIN-32 or DS-3032b) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancers harboring wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation. This compound acts by disrupting this critical protein-protein interaction, thereby unleashing the tumor-suppressive functions of p53. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The MDM2-p53 Axis: A Key Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is irreparable, thus preventing the propagation of genetically unstable cells.[3][4]

In many cancers with wild-type TP53, the function of the p53 protein is effectively nullified by the overexpression of its primary negative regulator, MDM2.[5][6] MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] This continuous suppression of p53 activity allows cancer cells to evade apoptosis and proliferate uncontrollably.[9] The amplification of the MDM2 gene is a common mechanism for its overexpression in various malignancies.[6][10]

This compound is designed to specifically target the interaction between MDM2 and p53.[11][12] By binding to the p53-binding pocket of MDM2, milademetan prevents MDM2 from interacting with p53.[9][13] This inhibition leads to the stabilization and accumulation of functional p53 protein, thereby reactivating its potent tumor-suppressive activities.[13][14]

Mechanism of Action: From MDM2 Inhibition to Tumor Suppression

The core mechanism of this compound revolves around the reactivation of the p53 signaling pathway. This process can be broken down into a series of sequential events:

-

Disruption of the MDM2-p53 Interaction: Milademetan competitively binds to the hydrophobic pocket on the MDM2 protein that normally accommodates p53.[8][9] This direct inhibition blocks the physical association between MDM2 and p53.[13]

-

Stabilization and Accumulation of p53: With the inhibitory effect of MDM2 removed, p53 is no longer targeted for degradation. This leads to a rapid increase in the intracellular levels of p53 protein.[8][15]

-

Activation of p53 Target Genes: The accumulated p53, now functionally active, translocates to the nucleus and acts as a transcription factor, upregulating the expression of its downstream target genes.[3] Key among these are:

-

CDKN1A (encoding p21): p21 is a potent cyclin-dependent kinase (CDK) inhibitor. Its induction leads to the arrest of the cell cycle at the G1/S and G2/M checkpoints, preventing cancer cell proliferation.[3][15]

-

BBC3 (encoding PUMA - p53 Upregulated Modulator of Apoptosis): PUMA is a pro-apoptotic protein that belongs to the Bcl-2 family. It plays a crucial role in initiating the intrinsic apoptotic pathway.[15]

-

-

Induction of Cell Cycle Arrest and Apoptosis: The upregulation of p21 and PUMA culminates in two primary anti-tumor outcomes:

-

Cell Cycle Arrest: The halt in cell cycle progression provides an opportunity for the cell to repair DNA damage or can lead to a state of cellular senescence.

-

Apoptosis: The activation of the apoptotic cascade leads to the programmed death of cancer cells.[15]

-

The signaling pathway is illustrated in the diagram below:

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in numerous preclinical and clinical settings. The following tables summarize key quantitative data.

Preclinical Activity of Milademetan

| Cell Line | Cancer Type | TP53 Status | MDM2 Amplification | IC50 (nmol/L) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | Yes | <100 | |

| 93T449 | Liposarcoma | Wild-Type | Yes | <100 | |

| 94T778 | Liposarcoma | Wild-Type | Yes | <100 | |

| JAR | Choriocarcinoma | Wild-Type | Yes | <100 | |

| CCF-STTG1 | Astrocytoma | Wild-Type | Yes | <100 | |

| QGP-1 | Pancreatic Cancer | Mutant | Yes | Ineffective | |

| NCI-N87 | Gastric Cancer | Mutant | Yes | Ineffective |

Clinical Efficacy of Milademetan in the MANTRA-2 Trial

The MANTRA-2 trial was a Phase II basket study evaluating milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors.[10]

| Parameter | Value | Reference |

| Number of Patients | 40 (31 with centrally confirmed molecular testing) | [10] |

| Best Overall Response Rate (ORR) | 19.4% (6/31) | [10] |

| Confirmed ORR | 3.2% (1/31) | [10] |

| Median Progression-Free Survival (PFS) | 3.5 months (95% CI, 1.8–3.7) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is designed to assess the ability of milademetan to disrupt the interaction between MDM2 and p53 in cancer cells.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 3. promega.com [promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. pharmacoj.com [pharmacoj.com]

- 6. Press Release: Phase 1 Clinical Data of Milademetan Published in Journal of Clinical Oncology [rainoncology.com]

- 7. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ch.promega.com [ch.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 14. benchchem.com [benchchem.com]

- 15. ascopubs.org [ascopubs.org]

Chemical and physical properties of Milademetan tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan (also known as DS-3032b and RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. In cancers retaining wild-type TP53, the gene encoding p53, overexpression or amplification of MDM2 can lead to p53 inactivation, thereby promoting cancer cell proliferation and survival. Milademetan tosylate, the salt form of milademetan, is currently under clinical investigation for the treatment of various solid tumors and hematological malignancies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is the tosylate salt of milademetan. It is also available as a hydrate form. The following tables summarize the key chemical and physical properties of these molecules.

Table 1: Chemical Properties of Milademetan and its Tosylate Salts

| Property | Milademetan (Free Base) | This compound | This compound Hydrate |

| Synonyms | DS-3032, RAIN-32 | DS-3032b, DS-3032 tosylate | DS-3032b hydrate |

| CAS Number | 1398568-47-2[1][2] | 1398569-75-9[1][3] | 2095625-97-9[1][4] |

| Molecular Formula | C30H34Cl2FN5O4[2][5] | C37H42Cl2FN5O7S[1][3][6] | C37H44Cl2FN5O8S[4] |

| Molecular Weight | 618.53 g/mol [2][5] | 790.73 g/mol [1][3][6] | 808.74 g/mol [4] |

| IUPAC Name | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide 4-methylbenzenesulfonate[7] | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide 4-methylbenzenesulfonate hydrate |

Table 2: Physical and Handling Properties of this compound

| Property | Value |

| Appearance | Solid powder[7] |

| Solubility | Soluble in DMSO; not soluble in water.[1] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline or corn oil have been used.[4] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.[1] Stock solutions in solvent: -80°C for 6 months, -20°C for 1 month.[4] |

Mechanism of Action: The MDM2-p53 Axis

Milademetan is a potent and selective inhibitor of the MDM2-p53 interaction.[2][8] In normal cells, p53, the "guardian of the genome," is maintained at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[9][10] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate.[11][12]

Milademetan binds to MDM2 in the p53-binding pocket, preventing the interaction between the two proteins.[1][12] This inhibition of the MDM2-p53 interaction stabilizes p53, leading to its accumulation and the restoration of its transcriptional activity.[1][2] Activated p53 then induces the expression of downstream target genes, such as CDKN1A (encoding p21) and BAX, which results in cell cycle arrest, senescence, and apoptosis in cancer cells.[4][9]

References

- 1. medkoo.com [medkoo.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DS-3032 tosylate hydrate | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]

- 8. youtube.com [youtube.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Facebook [cancer.gov]

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Milademetan Tosylate

For Researchers, Scientists, and Drug Development Professionals

Milademetan tosylate (RAIN-32, formerly DS-3032b) is a potent and selective, orally available small-molecule inhibitor of the murine double minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, milademetan aims to restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Pharmacology

Mechanism of Action

Milademetan's primary mechanism of action is the inhibition of the MDM2-p53 interaction.[1][2] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53.[3] This effectively inactivates the tumor-suppressive functions of p53. Milademetan binds to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53.[4] The resulting stabilization and accumulation of p53 protein allows it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn induce cell cycle arrest and apoptosis, respectively.[3][4]

Preclinical Activity

Milademetan has demonstrated potent antitumor activity in various preclinical models, including cancer cell lines and patient-derived xenografts (PDX).

In vitro studies have shown that milademetan induces p53-dependent apoptosis in human cancer cell lines with wild-type TP53.[1] It has shown antiproliferative activity in cell lines with and without TP53 mutations, though it is more potent in wild-type cells.[3] Treatment of TP53 wild-type cell lines, such as SJSA1 (osteosarcoma), with milademetan leads to a dose- and time-dependent induction of p53 target genes like p21 and PUMA, and a corresponding increase in caspase-3/7 activity, indicative of apoptosis.[3]

In vivo studies using xenograft models have confirmed the antitumor efficacy of milademetan. Daily oral administration of milademetan resulted in dose-dependent tumor regressions in an MDM2-amplified gastric adenocarcinoma PDX model.[3]

Clinical Pharmacodynamics

Clinical studies have utilized pharmacodynamic biomarkers to confirm the on-target activity of milademetan in patients.

Growth differentiation factor 15 (GDF-15) is a downstream target of p53 and serves as a biomarker for p53 reactivation.[1] In the first-in-human Phase I study, milademetan administration led to a rapid, up to 10-fold increase in serum GDF-15 levels within 24 hours of the first dose, and this increase correlated with plasma concentrations of the drug.[1]

Tumor biopsies from patients treated with milademetan showed increased expression of p53, p21, and MDM2, further confirming the reactivation of the p53 pathway.[1]

Pharmacokinetics

The pharmacokinetic profile of milademetan has been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data is not extensively published in the provided search results.

Clinical Pharmacokinetics

The clinical pharmacokinetics of milademetan have been evaluated in a first-in-human Phase I study (NCT01877382) and a Phase I study in Japanese patients.[1][5]

Table 1: Summary of Clinical Pharmacokinetic Parameters of Milademetan

| Parameter | Value | Study Population & Dose | Source |

| Tmax (median) | 3.1 hours | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |

| Cmax (geometric mean) | 1,503 ng/mL | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |

| AUC0-24 (geometric mean) | 18,432 ng*h/mL | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |

| Apparent Total Clearance (geometric mean) | 15.6 L/h | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |

| Terminal Elimination Half-life (geometric mean) | 10.0 hours | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |

| Dose Proportionality | Dose-proportional exposure over 15-340 mg range | Patients with advanced solid tumors or lymphomas | [1] |

| Plasma Concentration Increase | Dose-dependent increase | Japanese patients with solid tumors; 60 mg, 90 mg, 120 mg once daily | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the evaluation of milademetan, based on the available information.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of milademetan on the proliferation and viability of cancer cells.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Protocol Outline: [3]

-

Cell Plating: Seed cancer cells (e.g., SJSA1) in 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of milademetan concentrations for 72 hours. Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Data Analysis: Measure luminescence using a microplate reader. Analyze the data using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

References

- 1. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Milademetan Tosylate Bound to MDM2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milademetan (also known as DS-3032b and RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, milademetan is designed to reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[3][4] MDM2 is an E3 ubiquitin ligase that negatively regulates p53, and its overexpression is a common mechanism for p53 inactivation in various human cancers.[5] This technical guide provides a comprehensive overview of the structural basis of MDM2 inhibition, with a focus on the binding of small-molecule inhibitors analogous to milademetan, in the absence of a publicly available crystal structure for the specific milademetan tosylate-MDM2 complex.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. In many cancers, the MDM2 gene is amplified, leading to the overexpression of MDM2 protein and the functional inactivation of wild-type p53.

Milademetan is designed to disrupt the MDM2-p53 interaction, thereby releasing p53 from negative regulation. This leads to the stabilization and activation of p53, allowing it to induce the expression of its target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis, respectively.

Structural Insights into MDM2 Inhibition

As of the latest update, a crystal structure of this compound in complex with MDM2 has not been deposited in the Protein Data Bank (PDB). However, the structural basis for the inhibition of the MDM2-p53 interaction by small molecules is well-established through the crystallography of other potent inhibitors. These structures reveal that the inhibitors bind to a deep hydrophobic pocket on the surface of MDM2, the same pocket that is occupied by the key residues of the p53 transactivation domain (Phe19, Trp23, and Leu26).

A molecular docking study of DS-3032B (milademetan) with the MDM2 crystal structure (PDB ID: 5SWK) predicted a high-affinity interaction, with a binding energy of approximately -10.0 kcal/mol.[5] The study suggested that milademetan interacts with 16 amino acid residues in the p53 binding site of MDM2, forming hydrogen bonds and hydrophobic interactions.[5] A key predicted interaction is a hydrogen bond between an oxygen atom of the leucine 54 (LEU54) residue of MDM2 and a nitrogen atom in one of the rings of milademetan.[5]

Representative Crystal Structures of MDM2-Inhibitor Complexes

To provide a structural context for milademetan's mechanism of action, we summarize crystallographic data from representative PDB entries of MDM2 in complex with other small-molecule inhibitors.

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Macromolecule | Organism |

| 1RV1 [6] | Nutlin-2 (an imidazoline inhibitor) | 2.30 | 0.256 | 0.322 | Mouse double minute 2 homolog | Homo sapiens |

| 6I3S [7] | Compound 13 (a spiro[indole-pyrrolidin]-one) | 1.77 | 0.188 | 0.239 | Mouse double minute 2 homolog | Homo sapiens |

| 4HFZ [8] | Nutlin-3a | 2.69 | 0.195 | 0.247 | Mouse double minute 2 homolog | Homo sapiens |

| 4ZGK [9] | A 3-pyrrolin-2-one based inhibitor | 2.00 | 0.188 | 0.247 | Mouse double minute 2 homolog | Homo sapiens |

Experimental Protocols

MDM2 Protein Expression and Purification

A general protocol for the expression and purification of the N-terminal domain of human MDM2 (residues 6-125), which contains the p53 binding site, is outlined below. This protocol is based on methodologies described in the literature.[10]

Expression:

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the coding sequence for His-tagged human MDM2 (6-125).

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the yield of soluble protein.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification:

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MDM2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted fractions can be further purified by size-exclusion chromatography to remove aggregates and other impurities.

-

Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Protein concentration can be determined by measuring the absorbance at 280 nm.[10]

Co-crystallization of MDM2 with a Small-Molecule Inhibitor

The following is a generalized protocol for the co-crystallization of MDM2 with a small-molecule inhibitor using the hanging drop vapor diffusion method.

Methodology:

-

Complex Formation: Mix the purified MDM2 protein with a 2-5 fold molar excess of the small-molecule inhibitor (e.g., this compound) and incubate on ice for at least 1 hour to ensure complex formation.

-

Crystallization Screening: Use commercially available or custom-made crystallization screens to test a wide range of precipitant solutions, buffers, and additives.

-

Hanging Drop Setup:

-

Pipette 1 µL of the MDM2-inhibitor complex solution onto a siliconized glass coverslip.

-

Add 1 µL of the reservoir solution to the protein drop.

-

Invert the coverslip and seal the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.

-

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

X-ray Diffraction: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

Biophysical Characterization of Binding

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Outline:

-

Sample Preparation:

-

Dialyze the purified MDM2 protein and dissolve the small-molecule inhibitor in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

Degas both the protein and inhibitor solutions before use.

-

-

ITC Experiment:

-

Typically, the MDM2 protein (e.g., 10-20 µM) is placed in the sample cell of the calorimeter.

-

The small-molecule inhibitor (e.g., 100-200 µM) is loaded into the injection syringe.

-

A series of small injections of the inhibitor into the protein solution is performed at a constant temperature (e.g., 25°C).

-

-

Data Analysis: The heat change upon each injection is measured. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of binding interactions in real-time, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol Outline:

-

Sensor Chip Preparation:

-

Immobilize the purified MDM2 protein onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

-

Inject the MDM2 protein solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

-

Inject a series of increasing concentrations of the small-molecule inhibitor over the immobilized MDM2 surface.

-

Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the inhibitor to MDM2.

-

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants.

Quantitative Data Summary

| Assay | Parameter | Typical Value Range for Potent Inhibitors |

| ITC | Binding Affinity (Kd) | 1 - 100 nM |

| Stoichiometry (n) | ~1 | |

| Enthalpy (ΔH) | -5 to -15 kcal/mol | |

| SPR | Association Rate (ka) | 10^5 - 10^7 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 10⁻² - 10⁻⁴ s⁻¹ | |

| Equilibrium Dissociation Constant (KD) | 1 - 100 nM | |

| Cell-based Assays | IC50 (e.g., in SJSA-1 cells) | 10 - 500 nM |

Conclusion

Although the specific crystal structure of this compound bound to MDM2 is not yet publicly available, the wealth of structural and experimental data for other small-molecule inhibitors provides a robust framework for understanding its mechanism of action. Milademetan likely binds to the hydrophobic p53-binding pocket of MDM2, mimicking the key interactions of p53 and effectively disrupting the MDM2-p53 complex. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the structural and biophysical properties of milademetan and other next-generation MDM2 inhibitors. Such studies are critical for the continued development of targeted therapies aimed at restoring p53 function in cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular docking of DS-3032B, a mouse double minute 2 enzyme antagonist with potential for oncology treatment development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Conformational Stability of the N-Terminal Region of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

The Untrodden Paths: A Technical Guide to the Molecular Mechanisms of Milademetan Tosylate Beyond p53

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the molecular pathways affected by Milademetan (DS-3032b) tosylate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with a specific focus on its p53-independent mechanisms of action. While the reactivation of the p53 tumor suppressor pathway is the cornerstone of Milademetan's therapeutic strategy, a growing body of evidence suggests that its impact extends to other critical cellular signaling networks. This document synthesizes preclinical and clinical findings, presents quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions to offer a comprehensive understanding of Milademetan's broader biological footprint.

Introduction: Beyond the Guardian of the Genome

Milademetan is a clinical-stage MDM2 inhibitor that has shown promise in the treatment of various cancers, particularly those with MDM2 amplification and wild-type TP53. The primary mechanism of action involves disrupting the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells.[1][2][3] However, the intricate biology of MDM2, a multifaceted E3 ubiquitin ligase, suggests that its inhibition could have consequences that are independent of p53 status. MDM2 is known to interact with and regulate a host of other proteins involved in critical cellular processes.[4][5][6][7] This guide delves into these p53-independent pathways, providing a deeper understanding of Milademetan's full therapeutic potential and informing the development of novel combination strategies.

Quantitative Analysis of Milademetan's p53-Independent Effects

Evidence for the p53-independent activity of Milademetan is supported by preclinical studies demonstrating its efficacy in cancer cell lines harboring TP53 mutations. While generally more potent in TP53 wild-type settings, the observed anti-proliferative effects in mutant cells point towards alternative mechanisms of action.[8][9][10]

Gene Expression Changes in TP53-Mutant Acute Myeloid Leukemia (AML) Cells

An RNA sequencing study on the OCI-AML3 (TP53 wild-type) and MOLM-13 (TP53 p.R248Q mutant) AML cell lines treated with Milademetan provides direct quantitative evidence of its p53-independent transcriptional effects.[6][11] Analysis of this dataset reveals significant gene expression changes in the TP53-mutant MOLM-13 cells, highlighting pathways perturbed by Milademetan in the absence of functional p53.

Table 1: Differentially Expressed Genes in TP53-Mutant (MOLM-13) AML Cells Treated with Milademetan

| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway(s) |

| MYC | -1.58 | < 0.01 | Cell Cycle, Proliferation |

| CCND1 | -1.23 | < 0.05 | Cell Cycle (G1/S transition) |

| BCL2L1 | -1.15 | < 0.05 | Apoptosis (Anti-apoptotic) |

| TWIST1 | -1.89 | < 0.01 | Epithelial-Mesenchymal Transition |

| NFKBIA | 1.76 | < 0.01 | NF-κB Signaling (Inhibitor) |

| RELB | -1.45 | < 0.05 | NF-κB Signaling (Alternative pathway) |

| E2F1 | -1.33 | < 0.05 | Cell Cycle, Proliferation |

Key p53-Independent Signaling Pathways Affected by Milademetan

Based on the available preclinical and clinical data, several key signaling pathways have been identified as being potentially modulated by Milademetan in a p53-independent manner.

The TWIST1 Signaling Pathway

A significant clinical finding has linked the anti-tumor activity of Milademetan with the amplification of the TWIST1 gene in intimal sarcoma.[5][11][12][13] TWIST1 is a basic helix-loop-helix transcription factor that plays a crucial role in epithelial-mesenchymal transition (EMT), a process integral to cancer metastasis and drug resistance.[7] The correlation between TWIST1 amplification and favorable responses to Milademetan suggests that the drug may interfere with TWIST1-driven oncogenic processes. While the precise molecular mechanism of this interaction is yet to be fully elucidated, it represents a compelling p53-independent avenue of Milademetan's action. It is hypothesized that by inhibiting MDM2, Milademetan may indirectly lead to the destabilization or reduced expression of TWIST1.

Fig. 1: Proposed p53-independent mechanism of Milademetan via the TWIST1 pathway.

The NF-κB Signaling Pathway

MDM2 has been shown to function as a positive regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, independent of its interaction with p53.[8][14][15][16] MDM2 can act as a co-factor for NF-κB at target gene promoters, enhancing the transcription of pro-inflammatory and anti-apoptotic genes.[5][8] By inhibiting MDM2, Milademetan may therefore exert a suppressive effect on NF-κB activity, leading to reduced inflammation and increased apoptosis in cancer cells, even in the absence of functional p53. This is supported by transcriptomic data from TP53-mutant cells showing an upregulation of NFKBIA (IκBα), a key inhibitor of the NF-κB pathway, following Milademetan treatment.

Fig. 2: Milademetan's potential to inhibit the NF-κB pathway p53-independently.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Milademetan's molecular effects.

RNA Sequencing (RNA-seq)

Objective: To perform global transcriptomic analysis of cancer cells treated with Milademetan to identify differentially expressed genes and affected signaling pathways.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., TP53-mutant AML cell lines) at an appropriate density and allow them to adhere overnight. Treat cells with Milademetan tosylate at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA samples (RIN > 8) using a strand-specific RNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.

-

Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes between Milademetan-treated and control samples using packages like DESeq2 or edgeR in R.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis using databases such as KEGG, GO, or Reactome to identify significantly enriched biological pathways.

-

Fig. 3: A typical workflow for an RNA-seq experiment.

Western Blotting

Objective: To detect and quantify the expression levels of specific proteins in response to Milademetan treatment.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., TWIST1, p-NF-κB, E2F1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize them to the loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of transcription factors (e.g., TWIST1, NF-κB) that may be altered by Milademetan treatment.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the captured complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.

-

Data Analysis:

-

Alignment: Align the sequencing reads to the reference genome.

-

Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) using software like MACS2.

-

Motif Analysis: Analyze the peak regions for the presence of known transcription factor binding motifs.

-

Differential Binding Analysis: Compare the peak profiles between Milademetan-treated and control samples to identify changes in transcription factor binding.

-

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the therapeutic effects of this compound are not solely dependent on the reactivation of p53. The observed activity in TP53-mutant cancer cells, coupled with the clinical correlation with TWIST1 amplification and the known p53-independent functions of its target, MDM2, points towards a broader mechanism of action. The modulation of the TWIST1 and NF-κB signaling pathways are promising areas of p53-independent activity that warrant further investigation.

Future research should focus on generating comprehensive proteomic and ChIP-seq datasets from TP53-mutant or deficient cancer models treated with Milademetan to provide a more complete picture of its molecular effects. Elucidating the precise mechanisms by which Milademetan influences the TWIST1 pathway and other p53-independent networks will be crucial for optimizing its clinical use, identifying novel biomarkers for patient stratification, and designing rational combination therapies that exploit these non-canonical pathways for enhanced anti-cancer efficacy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. p53-Pirh2 Complex Promotes Twist1 Degradation and Inhibits EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53-independent effects of Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevalent p53 mutants co-opt chromatin pathways to drive cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RNA sequencing of AML cells treated with milademetan, selinexor and the combination of milademetan and selinexor | CiNii Research [cir.nii.ac.jp]

- 12. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. p53-Independent Roles of MDM2 in NF-κB Signaling: Implications for Cancer Therapy, Wound Healing, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Loss of p53 enhances NF-κB-dependent lamellipodia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p53-independent roles of MDM2 in NF-κB signaling: implications for cancer therapy, wound healing, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Milademetan Tosylate in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milademetan (also known as DS-3032b or RAIN-32) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, thereby restoring its potent tumor-suppressive functions, including cell cycle arrest, senescence, and apoptosis. This technical guide provides a comprehensive overview of the preclinical data for Milademetan tosylate in solid tumors, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Restoring p53 Function

Milademetan's mechanism of action is centered on the inhibition of the MDM2-p53 interaction.[1][2] In many cancers with wild-type TP53, the function of the p53 tumor suppressor is abrogated by the overexpression of its negative regulator, MDM2.[3][4] MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation.[4][5] Milademetan binds to MDM2 in the p53-binding pocket, preventing this interaction and leading to the accumulation of functional p53 protein.[1][2] Activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in tumor cells.

In Vitro Efficacy

Milademetan has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines harboring wild-type TP53. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized below.

| Cell Line | Tumor Type | TP53 Status | Incubation Time (h) | IC50 (nM) | Reference |

| SK-N-SH | Neuroblastoma | Wild-Type | 72 | 21.9 | |

| SH-SY5Y | Neuroblastoma | Wild-Type | 72 | 17.7 | |

| IMR-32 | Neuroblastoma | Wild-Type | 72 | 52.63 | |

| IMR-5 | Neuroblastoma | Wild-Type | 72 | 25.7 | |

| LAN-5 | Neuroblastoma | Wild-Type | 72 | 44.1 | |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | - | - | [5] |

| WaGa | Merkel Cell Carcinoma | Wild-Type | - | - | [5] |

| PeTa | Merkel Cell Carcinoma | Wild-Type | - | - | [5] |

| MCF7 | Breast Cancer | Wild-Type | - | 11,070 | [2] |

Note: Specific IC50 values for MKL-1, WaGa, and PeTa were not provided in the source, but the study indicated high potency. The MCF7 IC50 value is notably higher than for neuroblastoma cell lines.

Treatment with Milademetan leads to a dose- and time-dependent reduction in cell viability. Furthermore, it has been shown to induce the expression of p53 target genes, including CDKN1A (p21), PUMA, and BAX, confirming the on-target activity of the compound.

In Vivo Efficacy

The anti-tumor activity of Milademetan has been evaluated in several preclinical xenograft models of solid tumors.

Cell Line-Derived Xenograft (CDX) Models

In a neuroblastoma xenograft model using SH-SY5Y cells in nude mice, oral administration of Milademetan (50 mg/kg) resulted in a significant delay in tumor growth and prolonged survival of the animals.

| Xenograft Model | Treatment | Dosing Schedule | Key Findings | Reference |

| SH-SY5Y (Neuroblastoma) | 50 mg/kg Milademetan, oral gavage | 4 days on, 2 days off for 30 days | Delayed tumor growth, significantly prolonged survival | |

| SJSA1-Luc (Osteosarcoma) | 100 mg/kg Milademetan, daily | - | Resulted in tumor stasis and significantly better survival | [4] |

Patient-Derived Xenograft (PDX) Models

Milademetan has also shown significant, dose-dependent anti-tumor activity in various patient-derived xenograft (PDX) models of solid tumors with MDM2 amplification and wild-type TP53.

| PDX Model | Tumor Type | Treatment (mg/kg, daily) | Tumor Growth Inhibition (TGI) | Reference |

| ST-02-0075 | Gastric Adenocarcinoma | 25 | 67% | [4][5] |

| 50 | 130.4% | [4][5] | ||

| 100 | 130.8% | [4][5] | ||

| LU-01-0448 | Lung Adenocarcinoma | 50 | 73.1% | [4][5] |

| (ALK fusion) | 100 | 110.7% | [4][5] | |

| LD1-0025-217643 | Lung Adenocarcinoma | 50 | 85.4% | [4][5] |

| (EGFR L858R) | ||||

| LD1-0025-217621 | Lung Adenocarcinoma | 100 | 171.1% | [4][5] |

| (EGFR L858R) |

Note: TGI values exceeding 100% indicate tumor regression.

Preclinical Pharmacokinetics

Detailed quantitative preclinical pharmacokinetic data for this compound in animal models (e.g., Cmax, Tmax, AUC, half-life) are not extensively reported in the public domain. However, clinical studies in human patients have characterized its pharmacokinetic profile. In a Phase I study in Japanese patients with solid tumors, the plasma concentrations of Milademetan were found to increase in a dose-dependent manner following oral administration.[6]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a range of Milademetan concentrations (e.g., 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Western Blotting for p53 Pathway Activation

This protocol is used to detect the levels of p53 and its downstream target proteins.

-

Cell Lysis: After treatment with Milademetan, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins on a 10-12% SDS-polyacrylamide gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[1]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Milademetan in vivo.

-

Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 million SH-SY5Y cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).[4]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~150 mm³), randomize the mice into treatment and control groups.[4]

-

Treatment Administration: Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle control orally according to the desired schedule (e.g., daily or intermittently).[4]

-

Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.[4]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of the MDM2-p53 interaction. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in in vivo models of solid tumors with wild-type TP53 and MDM2 amplification. These findings have provided a solid foundation for the ongoing clinical development of Milademetan as a promising targeted therapy for patients with various solid tumors. Further research, particularly in combination strategies, may unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MDM2 inhibition: an important step forward in cancer therapy | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antineoplastic Activity of Milademetan Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan tosylate (formerly known as DS-3032b or RAIN-32) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells harboring wild-type TP53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of the p53 tumor suppressor protein, effectively nullifying its function.[3][4] this compound is designed to occupy the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction.[2][3] This inhibition stabilizes p53, leading to the reactivation of the p53 signaling pathway, which in turn can induce cell cycle arrest, senescence, and apoptosis in malignant cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key efficacy and safety data.

Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[7] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, induce programmed cell death (apoptosis).[1]

The activity of p53 is tightly regulated, primarily through its interaction with MDM2. MDM2 acts as the principal negative regulator of p53 by binding to its transcriptional activation domain, which both inhibits its activity and tags it for degradation by the proteasome.[1][2] In a significant subset of human cancers, the gene encoding MDM2 is amplified, leading to an overabundance of the MDM2 protein. This overexpression results in the constitutive suppression of p53, even in the absence of TP53 gene mutations, thereby promoting cancer cell proliferation and survival.[1][4]

This compound directly counteracts this oncogenic mechanism. By binding to MDM2, it physically obstructs the interaction with p53.[2] This restores p53's stability and transcriptional activity, leading to the upregulation of downstream target genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[5][8]

Preclinical Antineoplastic Activity

In Vitro Potency

The in vitro activity of this compound has been evaluated across a panel of human cancer cell lines. The primary endpoint for these studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%.

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) (72h) | Reference |

| SK-N-SH | Neuroblastoma | Wild-Type | 21.9 | [6] |

| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7 | [6] |

| IMR-32 | Neuroblastoma | Wild-Type | 52.63 | [6] |

| IMR-5 | Neuroblastoma | Wild-Type | 25.7 | [6] |

| LAN-5 | Neuroblastoma | Wild-Type | 44.1 | [6] |

| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Potent (nanomolar) | |

| WaGa | Merkel Cell Carcinoma | Wild-Type | Potent (nanomolar) | |

| PeTa | Merkel Cell Carcinoma | Wild-Type | Potent (nanomolar) | |

| MS-1 | Merkel Cell Carcinoma | Mutant | Inactive |

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in various xenograft and patient-derived xenograft (PDX) models. These studies are crucial for assessing the drug's efficacy in a more complex biological system.

| Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| SH-SY5Y Xenograft | Neuroblastoma | 50 mg/kg, oral gavage, 4 days on/2 days off | Delayed tumor growth and improved survival | [6] |

| MKL-1 Xenograft | Merkel Cell Carcinoma | Dose-dependent | Inhibition of tumor growth | |

| DFMC-33043 PDX | Merkel Cell Carcinoma | Not specified | Significant inhibition of tumor growth | |

| ST-02-0075 PDX | Gastric Adenocarcinoma | 25, 50, and 100 mg/kg daily | Dose-dependent tumor regressions (TGI of 67%, 130.4%, and 130.8%) | [9] |

Clinical Development and Efficacy

This compound has undergone evaluation in several clinical trials for various solid tumors and hematological malignancies.

Phase I Studies

A Phase I dose-escalation study in Japanese patients with solid tumors established a recommended Phase II dose of 90 mg once daily on a 21/28-day schedule. The most frequent treatment-emergent adverse events included nausea, decreased appetite, and thrombocytopenia.[10] Plasma concentrations of Milademetan increased in a dose-dependent manner. Another Phase I study in patients with advanced solid tumors or lymphomas explored intermittent dosing schedules to mitigate toxicities, with 260 mg once daily on days 1-3 and 15-17 every 28 days being the recommended intermittent schedule.[4][11]

Phase II MANTRA-2 Basket Trial (NCT05012397)

This single-arm, open-label basket study evaluated Milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors.[5][12]

| Parameter | Result | Reference |

| Best Overall Response | 19.4% (6/31 patients) | [13] |

| Confirmed Partial Response (PR) | 3.2% (1 patient) | [13] |

| Unconfirmed PRs | 5 patients | [13] |

| Notable Response | 100% target lesion reduction in a patient with endometrial stromal sarcoma | [13] |

| Median Progression-Free Survival (PFS) | 3.5 months (95% CI, 1.8-3.7) | [13] |

| Grade 3 or 4 Adverse Events | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea | [13] |

Interim analysis of the MANTRA-2 trial showed preliminary antitumor activity, with two unconfirmed partial responses in patients with pancreatic and lung cancer, showing tumor regression rates of 34% and 30%, respectively.[5]

Phase III MANTRA Trial in Liposarcoma (NCT04979442)

This randomized, open-label trial compared Milademetan to the standard-of-care agent trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma.[7]

| Parameter | Milademetan Arm | Trabectedin Arm | P-value | Reference |

| Median Progression-Free Survival (PFS) | 3.6 months | 2.2 months | 0.53 | [7] |

| Hazard Ratio for PFS | 0.89 (95% CI, 0.61-1.29) | - | - | |

| Confirmed Overall Response Rate (ORR) | 4.7% | 3.4% | 0.667 | |

| Most Common Grade 3/4 TEAEs | Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%) | Thrombocytopenia (13.9%), Neutropenia (25.3%), Anemia (17.7%) | - | |

| Dose Reductions due to AEs | 44.2% | 29.1% | - | [7] |

| Discontinuation due to AEs | 11.6% | 19.0% | - | [7] |

The trial did not meet its primary endpoint of a statistically significant improvement in progression-free survival for Milademetan compared to trabectedin.[7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the antineoplastic activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from a standard luminescent cell viability assay methodology.[2]

-

Cell Plating: Seed human cancer cells with wild-type TP53 (e.g., SK-N-SH) in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurement.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Add the prepared this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the equivalent final DMSO concentration) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the average luminescence from the "medium only" wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration by normalizing the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

In Vivo Xenograft Study

This protocol is a synthesized representation based on common practices for xenograft models.[6]

-

Cell Preparation: Culture a human cancer cell line with wild-type TP53 and MDM2 amplification (e.g., SH-SY5Y neuroblastoma cells). Harvest the cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

-

Animal Model: Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for oral administration. Administer this compound to the treatment group via oral gavage at a specified dose and schedule (e.g., 50 mg/kg, 4 days on/2 days off). The control group receives the vehicle only.

-

Efficacy Endpoints:

-

Continue tumor volume measurements throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The primary efficacy endpoint is tumor growth inhibition (TGI).

-

A secondary endpoint can be survival, with euthanasia performed when tumors reach a predetermined maximum size or if signs of morbidity are observed.

-

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups over time. Calculate the percent TGI. Analyze survival data using Kaplan-Meier curves and log-rank tests.

Western Blot Analysis for p53 Pathway Activation

This protocol outlines the steps to assess changes in protein levels of p53 and its downstream targets following this compound treatment.

-

Cell Culture and Treatment: Seed a relevant cancer cell line in 6-well plates to achieve 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, PUMA, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a selective MDM2 inhibitor that has demonstrated clear preclinical activity in cancer models with wild-type TP53 by successfully reactivating the p53 tumor suppressor pathway. While it has shown modest clinical activity in a range of solid tumors, the Phase III MANTRA trial in dedifferentiated liposarcoma did not meet its primary endpoint. The safety profile of this compound is manageable, with hematological toxicities being the most common dose-limiting side effects. Future research will likely focus on identifying patient populations most likely to benefit from this compound, potentially through biomarker-driven strategies, and exploring its efficacy in combination with other anticancer agents. This guide provides a foundational understanding and practical protocols for researchers and clinicians involved in the ongoing investigation of MDM2 inhibitors as a therapeutic strategy in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. benchchem.com [benchchem.com]

- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Puma and p21 represent cooperating checkpoints limiting self-renewal and chromosomal instability of somatic stem cells in response to telomere dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PUMA INACTIVATION PROTECTS AGAINST OXIDATIVE STRESS THROUGH p21/Bcl-XL INHIBITION OF BAX DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of MDM2 Amplification in Determining Sensitivity to Milademetan Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milademetan tosylate (also known as RAIN-32 or DS-3032b) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, milademetan reactivates p53's transcriptional functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] A compelling body of preclinical and clinical evidence has established that amplification of the MDM2 gene is a key predictive biomarker for sensitivity to milademetan. This technical guide provides an in-depth overview of the mechanism of action of milademetan, the significance of MDM2 amplification, and the experimental methodologies used to evaluate its therapeutic potential.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage and oncogenic activation.[2] In approximately half of all human cancers, the TP53 gene is inactivated by mutation.[2] In a significant portion of the remaining tumors with wild-type TP53, the p53 pathway is functionally abrogated through other mechanisms, most notably by the overexpression of its principal negative regulator, MDM2.[2]

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[2] In certain cancers, the gene encoding MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent functional inactivation of p53.[2] This creates a state of oncogene addiction, where the cancer cell becomes dependent on the high levels of MDM2 for its survival and proliferation. This dependency presents a clear therapeutic window for agents that can disrupt the MDM2-p53 interaction. This compound is designed to exploit this vulnerability.

Mechanism of Action of this compound

This compound is a small molecule that binds to the p53-binding pocket of the MDM2 protein.[1] This steric hindrance prevents MDM2 from interacting with p53, thereby rescuing p53 from MDM2-mediated ubiquitination and degradation.[1] The stabilized and activated p53 can then translocate to the nucleus and induce the transcription of its target genes, which in turn mediate cellular outcomes such as cell cycle arrest and apoptosis.[3][4]

Signaling Pathway of Milademetan Action

Caption: MDM2-p53 signaling pathway and the mechanism of action of Milademetan.

MDM2 Amplification as a Predictive Biomarker

The therapeutic efficacy of milademetan is critically dependent on the genetic context of the tumor. Specifically, two key biomarkers are essential for predicting sensitivity:

-

MDM2 Gene Amplification: This leads to the overexpression of the MDM2 protein, creating the oncogenic dependency that milademetan targets.

-

TP53 Wild-Type Status: A functional p53 protein is required for milademetan to exert its tumor-suppressive effects.

Preclinical and clinical studies have consistently demonstrated that tumors harboring both MDM2 amplification and wild-type TP53 are most likely to respond to milademetan therapy.[2][3]

Quantitative Data on Milademetan Sensitivity

Preclinical Data

Milademetan has demonstrated potent anti-proliferative activity in a range of MDM2-amplified, TP53-wild type cancer cell lines and patient-derived xenograft (PDX) models.

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nM) | Reference |

| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [3] |

| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [3] |

| SJSA1 | Osteosarcoma | Wild-Type | Amplified | <100 | [3] |

| JAR | Choriocarcinoma | Wild-Type | Amplified | <100 | [3] |

| CCFSTTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [3] |

| SK-N-SH | Neuroblastoma | Wild-Type | Not Specified | 21.9 | [5] |

| SH-SY5Y | Neuroblastoma | Wild-Type | Not Specified | 17.7 | [5] |

| IMR32 | Neuroblastoma | Wild-Type | Not Specified | 52.63 | [5] |

| IMR5 | Neuroblastoma | Wild-Type | Not Specified | 25.7 | [5] |

| LAN5 | Neuroblastoma | Wild-Type | Not Specified | 44.1 | [5] |

| PDX Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| ST-02-0075 | Gastric Adenocarcinoma | 25 mg/kg daily | 67% | [3] |

| ST-02-0075 | Gastric Adenocarcinoma | 50 mg/kg daily | 130.4% | [3] |

| ST-02-0075 | Gastric Adenocarcinoma | 100 mg/kg daily | 130.8% | [3] |

Clinical Data: The MANTRA-2 Trial

The MANTRA-2 trial is a Phase 2, multicenter, single-arm, open-label basket study evaluating the efficacy and safety of milademetan in patients with advanced or metastatic solid tumors with MDM2 amplification (copy number ≥ 8) and wild-type TP53.[6][7]

| Parameter | Value | Reference |

| Dosing Regimen | 260 mg orally, once daily on Days 1-3 and 15-17 of a 28-day cycle | [2] |

| Objective Response Rate (ORR) | 19.4% (6/31 patients with centrally confirmed molecular testing) | [8] |

| Confirmed Partial Response (PR) | 1 patient (3.2%) | [8] |

| Unconfirmed Partial Response (uPR) | 5 patients | [8] |

| Median Progression-Free Survival (PFS) | 3.5 months (95% CI: 1.8-3.7) | [8] |

Tumor Regression in MANTRA-2 (Interim Analysis) [6]

| Cancer Type | Tumor Regression Rate |

| Pancreatic Cancer | 34% |

| Lung Cancer | 30% |

| Biliary Tract Cancer | 29% |

| Breast Cancer | 27% |

Experimental Protocols

Detection of MDM2 Amplification by Fluorescence In Situ Hybridization (FISH)

Principle: FISH is a cytogenetic technique that uses fluorescent probes that bind to specific DNA sequences to visualize and quantify the number of copies of a particular gene or chromosomal region. For MDM2 amplification, a dual-color probe set is typically used, with one probe targeting the MDM2 gene and a control probe targeting the centromere of chromosome 12 (CEP12).

Protocol Outline:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on glass slides.

-

Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of ethanol washes. The tissue is then treated with a protease (e.g., pepsin) to digest proteins and unmask the target DNA.

-

Denaturation: The DNA on the slide and the fluorescent probes are denatured at a high temperature (e.g., 75°C) to separate the double-stranded DNA into single strands.

-

Hybridization: The fluorescent probes are applied to the slide and incubated overnight at a specific temperature (e.g., 37°C) to allow the probes to anneal to their complementary DNA sequences.

-

Post-Hybridization Washes: The slides are washed to remove any unbound or non-specifically bound probes.

-

Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole), and a coverslip is mounted.

-